molecular formula C8H10N2O B3395075 3-(Pyridin-3-yl)oxetan-3-amine CAS No. 1393531-98-0

3-(Pyridin-3-yl)oxetan-3-amine

Cat. No.: B3395075
CAS No.: 1393531-98-0
M. Wt: 150.18
InChI Key: FPXYWDRZIBYOEK-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)oxetan-3-amine is a heterocyclic compound that features a four-membered oxetane ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both the oxetane and pyridine rings imparts distinct physicochemical characteristics, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the oxetane ring . The pyridine ring can then be introduced through various coupling reactions, such as Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives .

Industrial Production Methods

Industrial production of 3-(Pyridin-3-yl)oxetan-3-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste . The use of robust catalysts and efficient purification techniques, such as chromatography and crystallization, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Oxetane N-oxides.

    Reduction: Reduced oxetane derivatives.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . The pyridine ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, modulating their activity and function . These interactions contribute to the compound’s biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yl)oxetan-3-amine is unique due to the combination of the oxetane and pyridine rings, which imparts distinct physicochemical properties. The oxetane ring provides stability and resistance to metabolic degradation, while the pyridine ring offers versatility in functionalization and interaction with biological targets . This combination makes it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

3-pyridin-3-yloxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(5-11-6-8)7-2-1-3-10-4-7/h1-4H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXYWDRZIBYOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-3-yl)oxetan-3-amine
Reactant of Route 2
3-(Pyridin-3-yl)oxetan-3-amine
Reactant of Route 3
3-(Pyridin-3-yl)oxetan-3-amine
Reactant of Route 4
3-(Pyridin-3-yl)oxetan-3-amine
Reactant of Route 5
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Reactant of Route 6
3-(Pyridin-3-yl)oxetan-3-amine

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